molecular formula C27H30N4O3 B2624919 1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine CAS No. 1775303-11-1

1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine

Cat. No.: B2624919
CAS No.: 1775303-11-1
M. Wt: 458.562
InChI Key: BTZKNQKTESBKTF-UHFFFAOYSA-N
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Description

1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its metabolic stability and its role as a bioisostere for esters and amides, which can fine-tune the physicochemical properties and target selectivity of potential therapeutic agents . The molecular structure incorporates two piperidine rings, one functionalized with a benzoyl group and the other linked to the 3-phenyl-1,2,4-oxadiazole unit, creating a complex architecture suitable for probing sophisticated biological targets. Compounds based on the 1,2,4-oxadiazole core have demonstrated a broad spectrum of pharmacological activities in research, including potential as antimicrobial, anti-inflammatory, anticancer, and central nervous system agents . Furthermore, structurally related piperidine-carbonyl compounds have been investigated for their utility in the treatment of neurodegenerative diseases, highlighting the therapeutic relevance of this chemical class . Researchers can utilize this reagent as a key intermediate in the synthesis of novel compound libraries or as a chemical tool for studying enzyme mechanisms and cellular pathways, such as lysosomal function, where related amphiphilic structures are known to interact . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-benzoylpiperidin-4-yl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3/c32-26(22-9-5-2-6-10-22)31-17-13-23(14-18-31)27(33)30-15-11-20(12-16-30)19-24-28-25(29-34-24)21-7-3-1-4-8-21/h1-10,20,23H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZKNQKTESBKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4CCN(CC4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine, with the CAS number 1775303-11-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H30N4O3C_{27}H_{30}N_{4}O_{3}, with a molecular weight of 458.6 g/mol. The structural complexity includes a benzoyl group and a piperidine moiety linked to an oxadiazole ring, which is crucial for its biological interactions.

PropertyValue
CAS Number1775303-11-1
Molecular FormulaC27H30N4O3C_{27}H_{30}N_{4}O_{3}
Molecular Weight458.6 g/mol

Research indicates that compounds containing the benzoylpiperidine structure often act as inhibitors of various enzymes involved in critical cellular processes. Specifically, studies have shown that derivatives of benzoylpiperidine can inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system and associated with cancer proliferation. For instance, one study reported that a related benzoylpiperidine compound exhibited an IC50 value of 11.7 µM against MAGL, demonstrating competitive inhibition behavior .

Antiproliferative Effects

The antiproliferative activity of 1-benzoyl derivatives has been extensively studied across several cancer cell lines. Notable findings include:

  • Breast Cancer : The compound showed significant antiproliferative effects on human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM .
  • Ovarian Cancer : Similar effects were observed in ovarian cancer cells (COV318 and OVCAR-3), where the compound inhibited cell growth effectively .

Cytotoxicity

In assessing the safety profile of the compound, cytotoxicity tests were conducted on non-cancerous human mesenchymal stem cells (hMSC). The results indicated that while the compound effectively inhibited cancer cell proliferation, it exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Study 1: Inhibition of Cancer Cell Growth

A comprehensive study on benzoylpiperidine derivatives highlighted their potential as anticancer agents. The researchers modified the lead compounds to enhance their potency and selectivity against cancer cells while minimizing effects on normal cells. The most potent derivative achieved IC50 values as low as 80 nM against isolated MAGL and demonstrated significant growth inhibition across multiple cancer cell lines .

Study 2: Molecular Docking Studies

Molecular docking studies were performed to elucidate the binding interactions between the compound and its target enzymes. These studies revealed that specific modifications in the chemical structure could enhance binding affinity and selectivity for MAGL over other enzymes within the endocannabinoid system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Weight (g/mol) Key Functional Groups CAS Number Notable Features
1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine (Target) 458.57 Benzoyl, dual piperidine, phenyl-oxadiazole 1775303-11-1 High molecular complexity; potential CNS penetration due to lipophilic groups
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine ~207.28 Ethyl-oxadiazole, piperidine 912761-48-9 Simpler structure; lacks benzoyl group; reduced steric hindrance
N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamid (ST-1426) ~307.34 Acrylamide, phenyl-oxadiazole Not provided Acrylamide linker enhances covalent binding potential; aromatic stacking
4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid ester derivatives ~400–450 (estimated) Pyridyl-oxadiazole, ester/carboxylic acid Not provided Ester/carboxylic acid groups improve solubility; pyridyl enhances polarity
Key Findings :
  • Binding Interactions : The phenyl-oxadiazole moiety in the target compound mimics bioisosteric properties of esters/amides, similar to ST-1426, but the acrylamide group in ST-1426 enables covalent interactions with target proteins .
  • Synthetic Complexity : Derivatives like the pyridyl-oxadiazole-piperidine esters () require multi-step synthesis, whereas the target compound’s synthesis involves microwave-assisted cyclization and Boc protection strategies, yielding moderate to high efficiency .

Piperidine-Based Heterocycles with Varied Substituents

Table 2: Pharmacokinetic and Functional Comparisons
Compound Name Heterocycle Core Substituents Biological Activity (Reported)
Target Compound Dual piperidine Benzoyl, phenyl-oxadiazole Not explicitly reported (structural CNS ligand analog)
5-((2-Chlorophenyl)(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol Piperidine-isoxazole Chlorophenyl, triazole-thiol Antipsychotic/anticonvulsant activity
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid Piperidine-carboxylic acid Benzo[1,3]dioxole, imidazo-pyrimidine Not reported; likely enzyme inhibition
Key Findings :
  • Activity Profiles : The triazole-thiol compound () exhibits documented antipsychotic/anticonvulsant effects due to its halogenated aromatic and thiol groups, whereas the target compound’s lack of polar groups may limit similar efficacy .
  • Solubility : The carboxylic acid group in 1-(2-benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid enhances water solubility, contrasting with the target compound’s lipophilic design .

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine?

Methodological Answer:

  • Step 1: Begin with the preparation of the piperidine-oxadiazole intermediate. React 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 4-(aminomethyl)piperidine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the oxadiazole-piperidine core .
  • Step 2: Protect the piperidine nitrogen using a benzoyl group via Schotten-Baumann conditions (benzoyl chloride in aqueous NaOH/CH2_2Cl2_2) .
  • Step 3: Purify intermediates via column chromatography (CHCl3_3/MeOH gradients) and confirm purity by HPLC (retention time >95% peak area) .
  • Step 4: Characterize final product using 1^1H/13^13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for benzoyl (δ ~7.5 ppm), oxadiazole (δ ~8.0 ppm), and piperidine (δ ~3.0–4.0 ppm) moieties. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by peak area) .
  • Elemental Analysis: Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance). Discrepancies may indicate residual solvents; address via prolonged drying under vacuum .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the oxadiazole-piperidine coupling step?

Methodological Answer:

  • Variable Screening: Test coupling agents (e.g., DCC vs. EDC), solvents (DMF vs. THF), and temperatures (0°C to reflux). Evidence suggests CHCl3_3/MeOH at 50°C improves yields to >50% .
  • Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate acylation. Monitor progress via TLC (Rf_f = 0.4 in EtOAc/hexane 1:1) .
  • Workup Optimization: Extract unreacted reagents using saturated NaHCO3_3 and brine. Dry organic layers with anhydrous MgSO4_4 to prevent hydrolysis .

Q. How should researchers resolve contradictions in pharmacological data (e.g., inconsistent enzyme inhibition results)?

Methodological Answer:

  • Assay Validation: Ensure enzyme source consistency (e.g., recombinant human vs. rodent MAO-B). Validate using positive controls (e.g., selegiline for MAO inhibition) .
  • Dose-Response Curves: Perform triplicate experiments with 10-point dilution series (1 nM–100 µM). Fit data to Hill equations to calculate IC50_{50} values and assess variability .
  • Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to rule out non-specific binding. Cross-reference with structural analogs (e.g., benzimidazole derivatives) .

Q. What computational approaches are suitable for predicting the compound’s binding mode to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to dock the compound into X-ray structures (e.g., PDB ID: 2BXR for MAO-B). Prioritize poses with oxadiazole interacting with flavin adenine dinucleotide (FAD) .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of piperidine-FAD interactions. Analyze RMSD (<2.0 Å indicates stable binding) .
  • Free Energy Calculations: Apply MM/GBSA to estimate binding affinities. Compare with experimental IC50_{50} values to validate models .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

  • Substituent Variation: Replace benzoyl with picolinoyl or nicotinoyl groups to modulate electron density. Evidence shows hydroxypicolinoyl derivatives (e.g., compound 14) retain activity .
  • Bioisosteric Replacement: Substitute oxadiazole with 1,3,4-thiadiazole and test for metabolic stability. Monitor CYP450 inhibition using human liver microsomes .
  • Pharmacophore Mapping: Overlay active/inactive analogs in MOE to identify critical features (e.g., oxadiazole’s dipole moment, piperidine’s chair conformation) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics: Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma samples at 0.5–24 h post-dose. Quantify via LC-MS/MS (LOQ = 1 ng/mL). Calculate AUC, Cmax_{max}, and bioavailability .
  • Toxicity Screening: Conduct 14-day repeat-dose studies in rodents. Monitor ALT/AST levels (liver toxicity) and histopathology of kidneys .
  • Blood-Brain Barrier Penetration: Measure brain/plasma ratio (Kp,brain_{p,brain}) after IV administration. Values >0.3 indicate CNS activity potential .

Q. How can researchers address discrepancies between computational predictions and experimental binding data?

Methodological Answer:

  • Force Field Refinement: Re-parameterize charges for oxadiazole using Gaussian09 at the B3LYP/6-31G* level. Re-run docking and MD simulations .
  • Crystallographic Validation: Co-crystallize the compound with target enzymes (e.g., MAO-B). Resolve structures to 2.0 Å resolution to identify unmodeled water molecules or conformational changes .
  • Experimental Validation: Perform site-directed mutagenesis on predicted binding residues (e.g., Tyr435 in MAO-B). Measure IC50_{50} shifts to confirm computational insights .

Q. Data Contradiction Analysis Table

Observation Potential Cause Resolution Strategy Reference
Elemental analysis C% mismatchResidual solvent (e.g., CHCl3_3)Prolong vacuum drying (24 h, 40°C)
Inconsistent IC50_{50} valuesEnzyme batch variabilityStandardize enzyme source and assay conditions
NMR signal splittingRotameric states of piperidineAcquire spectra at elevated temperature (50°C)

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